6-((2-Chlorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
6-[(2-chlorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4S2/c17-12-5-2-1-4-11(12)10-23-15-8-7-14-18-19-16(21(14)20-15)13-6-3-9-22-13/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHPXJOYFZFHGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Chlorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple stepsThe reaction conditions often require the use of acid catalysts and refluxing in ethanol or other suitable solvents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
6-((2-Chlorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions typically involve refluxing in suitable solvents like ethanol or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines .
Scientific Research Applications
6-((2-Chlorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine has been studied for various scientific research applications, including:
Chemistry: As a synthetic intermediate in the preparation of other heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 6-((2-Chlorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes like carbonic anhydrase by binding to the active site, thereby preventing the enzyme from catalyzing its substrate . The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, leading to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Positional Isomers
3-[(4-Chlorobenzyl)sulfanyl]-6-(2-thienyl)-[1,2,4]triazolo[4,3-b]pyridazine
- Key Differences : Positional isomer of the benzyl group (4-chloro vs. 2-chloro).
- Molecular weight: 358.86 .
6-Chloro-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
- Key Differences : Chlorine atom at position 6 instead of the 2-chlorobenzylthio group.
- Impact : The absence of the benzylthio substituent reduces molecular weight (236.68 vs. ~358) and lipophilicity (LogP: 2.51), likely diminishing membrane permeability and bioavailability .
3-((Pyridin-3-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 894050-19-2)
- Key Differences : Pyridin-3-ylmethylthio group replaces 2-chlorobenzylthio.
Pharmacologically Active Analogues
TPA023 (7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine)
- Key Differences : 2-Fluorophenyl at position 3 and a triazolylmethoxy group at position 6.
- Biological Relevance: A non-sedating anxiolytic selective for α2/α3-subunit-containing GABAA receptors. The 2-fluorophenyl group enhances receptor affinity, while the triazolylmethoxy moiety improves metabolic stability .
(R)-3-(2,5-Dimethoxyphenyl)-6-(4-Methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine (Compound 18)
- Key Differences : Bulky dimethoxyphenyl and methoxy-tetrahydrofuran substituents.
- Biological Relevance : Potent PDE4 inhibitor (IC50 < 10 nM) with high isoform selectivity. The extended aryl groups enhance hydrophobic interactions with the enzyme’s catalytic domain .
6-Hydrazinyl-3-aryl-[1,2,4]triazolo[4,3-b]pyridazine (Intermediate 3a–c)
- Role in Synthesis : Key intermediates for introducing hydrazine-linked substituents. For example, reacting 3a with acetylacetone yields pyrazole derivatives (e.g., compound 5), demonstrating modular derivatization strategies .
6-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine (Compound 5)
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | LogP | Key Substituents |
|---|---|---|---|---|
| Target Compound | C16H11ClN4S2 | ~358.86 | ~3.2 | 2-Chlorobenzylthio, thiophen-2-yl |
| 3-[(4-Chlorobenzyl)sulfanyl]-6-(2-thienyl)-... | C16H11ClN4S2 | 358.86 | ~3.0 | 4-Chlorobenzylthio, thiophen-2-yl |
| 6-Chloro-3-(thiophen-2-yl)-... | C9H5ClN4S | 236.68 | 2.51 | Chlorine, thiophen-2-yl |
| TPA023 | C19H20FN7O | 405.41 | 2.8 | 2-Fluorophenyl, triazolylmethoxy |
Biological Activity
6-((2-Chlorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a compound that belongs to the class of triazolo-pyridazine derivatives. This compound exhibits significant potential in medicinal chemistry, particularly due to its unique structural features that include a triazolo core and thiophene moieties. The biological activities of this compound are primarily associated with its interactions with various molecular targets, leading to potential therapeutic applications.
Chemical Structure
The compound can be described by the following structural formula:
This structure consists of:
- A triazolo[4,3-b]pyridazine core, which is known for its diverse biological activities.
- A thiophene ring that enhances the lipophilicity and biological interactions.
- A chlorobenzyl thio group that may contribute to its pharmacological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Antiproliferative Activity : Studies have shown that derivatives of triazoles can significantly inhibit cancer cell proliferation by interfering with specific molecular targets involved in tumor growth and proliferation .
- Antiviral Properties : Some related compounds have demonstrated activity against viral targets, suggesting potential applications in antiviral drug development .
The biological activity of this compound is believed to stem from its ability to modulate biological pathways through interactions with enzymes or receptors. For example:
- Inhibition of Tubulin Polymerization : Certain triazolo-pyridazine derivatives have been found to inhibit tubulin polymerization, which is crucial for cancer cell division .
- c-Met Kinase Inhibition : Compounds in this class have shown inhibitory effects on c-Met kinase, a target implicated in cancer progression .
Antiproliferative Activity
A study evaluated various triazolo-pyridazine derivatives for their antiproliferative effects against different cancer cell lines. The results indicated that compounds exhibited IC50 values ranging from 0.008 μM to 90.5 μM, with some derivatives showing potent activity comparable to established chemotherapeutics .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4q | A549 | 0.008 |
| 4q | HT-1080 | 0.012 |
| 12e | MCF-7 | 1.23 |
Case Studies
- Cell Cycle Analysis : In a study involving A549 lung cancer cells treated with derivative 4q, significant cell cycle arrest at the G2/M phase was observed, indicating its potential as an anticancer agent .
- Cytotoxicity Testing : Compound 12e was tested against multiple cancer cell lines (A549, MCF-7) and showed significant cytotoxicity with IC50 values below 2 μM, highlighting its therapeutic promise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
